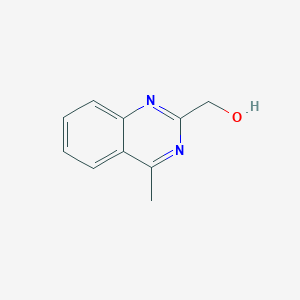

(4-Methylquinazolin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylquinazolin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGWOCNQJCENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-91-6 | |

| Record name | (4-Methylquinazolin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylquinazolin-2-yl)methanol: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural characteristics, physicochemical properties, validated synthetic routes, and its critical role as a building block and process-related impurity in drug manufacturing, most notably for the anti-diabetic agent Linagliptin.

Introduction: The Quinazoline Scaffold and the Significance of (4-Methylquinazolin-2-yl)methanol

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-hypertensive properties.[1] The specific substitution pattern of (4-Methylquinazolin-2-yl)methanol makes it a strategically important precursor. Its primary hydroxyl group offers a reactive handle for derivatization, while the 4-methyl group influences the electronic properties and steric profile of the molecule.

Its most prominent role in modern drug development is as a key intermediate in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2] In this context, it is also recognized as "Linagliptin Impurity N," making its synthesis, characterization, and control critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3][4]

Molecular Structure and Physicochemical Properties

(4-Methylquinazolin-2-yl)methanol is a heterocyclic aromatic alcohol. The core structure consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline scaffold. A methyl group is attached at position 4, and a hydroxymethyl group is at position 2.

Structural and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [5] |

| CAS Number | 13535-91-6 | [5][6] |

| Molecular Formula | C₁₀H₁₀N₂O | [7] |

| Molecular Weight | 174.20 g/mol | [5][7] |

| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CO | [5] |

| InChI Key | PWDGWOCNQJCENI-UHFFFAOYSA-N | [5] |

Physicochemical Data

The following table summarizes key experimental and predicted physicochemical properties, which are essential for handling, reaction setup, and purification.

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | --- | [7] |

| Boiling Point | 256.1 ± 32.0 °C | Predicted | |

| Density | 1.243 ± 0.06 g/cm³ | Predicted | |

| pKa | 13.68 ± 0.10 | Predicted | |

| Solubility | Slightly soluble in DMSO and Methanol | --- | |

| Storage | 2-8°C, sealed in a dry place | Recommended for stability | [6] |

Synthesis and Purification

The synthesis of (4-Methylquinazolin-2-yl)methanol is logically approached as a two-stage process. The first stage involves the construction of a reactive precursor, 2-(chloromethyl)-4-methylquinazoline, followed by the hydrolysis of the chloromethyl group to the desired primary alcohol. This strategy provides a reliable and scalable route.

Stage 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline

The most direct and well-documented method for creating the quinazoline core with the required 2-(chloromethyl) substituent is the reaction of an aminophenyl ketone with chloroacetonitrile. This reaction builds the pyrimidine ring onto the aniline precursor.

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline [8]

-

Reaction Setup: In a suitable reaction vessel, suspend 1-(2-aminophenyl)ethan-1-one hydrochloride (1.0 eq) in chlorobenzene (10 volumes).

-

Addition of Reagents: To the suspension, add aluminum chloride (AlCl₃) (approx. 1.0 eq) followed by 2-chloroacetonitrile (approx. 1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80 °C. The causality behind this step is that the elevated temperature is required to overcome the activation energy for the cyclization and condensation reaction, which is catalyzed by the Lewis acid AlCl₃.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This ensures the reaction goes to completion and provides a self-validating checkpoint before proceeding.

-

Workup: Cool the mixture to room temperature and carefully pour it into water (14 volumes). Separate the organic phase.

-

Extraction & Wash: Extract the aqueous phase with an additional portion of chlorobenzene. Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Isolation: Evaporate the solvent under reduced pressure to yield crude 2-(chloromethyl)-4-methylquinazoline. Purity can be assessed by HPLC.[8]

Stage 2: Hydrolysis to (4-Methylquinazolin-2-yl)methanol

The conversion of the chloromethyl intermediate to the final alcohol product is a standard nucleophilic substitution reaction (hydrolysis). The use of a basic aqueous solution facilitates the displacement of the chloride ion by a hydroxide ion.

Experimental Protocol: Synthesis of (4-Methylquinazolin-2-yl)methanol (This protocol is expertly adapted from a validated procedure for a structurally analogous compound.)[9]

-

Reaction Setup: To a flask containing the crude 2-(chloromethyl)-4-methylquinazoline (1.0 eq) from Stage 1, add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes).

-

Reaction Execution: Stir the mixture and heat to reflux for 1-2 hours. The hydroxide ion acts as the nucleophile, displacing the chloride in an Sₙ2 reaction. Refluxing provides the necessary thermal energy for the reaction to proceed efficiently.

-

Workup: Cool the reaction mixture to room temperature.

-

Neutralization & Precipitation: Carefully neutralize the mixture with a dilute aqueous solution of hydrochloric acid (HCl). The product, being less soluble in neutral water than its sodium salt, will precipitate out of the solution. This step is self-validating as the formation of a precipitate indicates successful product formation.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water and then cold methanol to remove residual salts and impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield pure (4-Methylquinazolin-2-yl)methanol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized material. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[4][10]

Representative Spectroscopic Data

(Note: As publicly available spectra for this specific compound are limited, the following data are representative and predicted based on its chemical structure and data from analogous compounds.)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.15-8.25 (m, 1H): Aromatic proton, likely at position 5.

-

δ 7.90-8.00 (m, 1H): Aromatic proton, likely at position 8.

-

δ 7.75-7.85 (m, 2H): Aromatic protons, likely at positions 6 and 7.

-

δ 5.60 (t, 1H, J=5.5 Hz): Hydroxyl proton (-OH), broadens or exchanges with D₂O.

-

δ 4.80 (d, 2H, J=5.5 Hz): Methylene protons (-CH₂-OH).

-

δ 2.85 (s, 3H): Methyl protons (-CH₃).

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 168.0: C4 (quaternary carbon attached to methyl).

-

δ 162.5: C2 (quaternary carbon attached to CH₂OH).

-

δ 151.0: C8a (quaternary carbon at ring junction).

-

δ 134.5: C7 (aromatic CH).

-

δ 128.0: C5 (aromatic CH).

-

δ 127.5: C6 (aromatic CH).

-

δ 125.0: C8 (aromatic CH).

-

δ 121.0: C4a (quaternary carbon at ring junction).

-

δ 62.0: -CH₂OH (methylene carbon).

-

δ 22.0: -CH₃ (methyl carbon).

Mass Spectrometry (ESI-MS):

-

Calculated for C₁₀H₁₀N₂O: 174.08

-

Observed [M+H]⁺: 175.09

Chromatographic Analysis (HPLC)

A reverse-phase HPLC method is typically used to assess the purity of (4-Methylquinazolin-2-yl)methanol and to monitor the progress of its synthesis.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

Chemical Reactivity and Applications in Drug Development

The primary utility of (4-Methylquinazolin-2-yl)methanol lies in its role as a versatile synthetic intermediate.

-

Activation of the Hydroxyl Group: The primary alcohol can be readily converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent will regenerate the highly reactive 2-(chloromethyl)-4-methylquinazoline, which is the direct precursor for alkylation reactions in the synthesis of Linagliptin.[2]

-

Alkylation Reactions: As the key building block for Linagliptin, the corresponding 2-(chloromethyl) derivative is used to alkylate the N1 position of the xanthine core of the drug molecule.

-

Use as a Reference Standard: In the context of pharmaceutical quality control, pure (4-Methylquinazolin-2-yl)methanol serves as an essential reference standard for the identification and quantification of "Linagliptin Impurity N."[3][4] Its presence in the final API must be strictly controlled to meet regulatory guidelines set by bodies like the ICH.[10]

Safety and Handling

(4-Methylquinazolin-2-yl)methanol should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

GHS Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including wearing safety glasses, gloves, and a lab coat, should be strictly followed.

Conclusion

(4-Methylquinazolin-2-yl)methanol is more than a simple heterocyclic alcohol; it is a cornerstone intermediate in the synthesis of a vital modern therapeutic agent. A thorough understanding of its structure, properties, and synthetic pathways—particularly the conversion from its chloromethyl precursor—is indispensable for scientists engaged in the development and manufacturing of quinazoline-based pharmaceuticals. The protocols and data presented in this guide offer a robust framework for the synthesis, analysis, and safe handling of this important molecule, underpinning the principles of quality, safety, and efficacy in drug development.

References

-

Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1039. Available at: [Link]

-

Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol. Available at: [Link]

-

SVAK Life Sciences. (4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6. Available at: [Link]

-

PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

-

SynZeal. Linagliptin Impurity N. Available at: [Link]

-

Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol | CAS NO. 13535-91-6. Available at: [Link]

- Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.

- Google Patents. (2015). Linagliptin impurity, and preparation method and application thereof.

- Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.

- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12264-12307.

- Google Patents. Process for purification of linagliptin. WO2023156675A1.

-

Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol. Available at: [Link]

Sources

- 1. (4-methylquinazolin-2-yl)methanol - Opulent Pharma [opulentpharma.com]

- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]

- 3. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. niainnovation.in [niainnovation.in]

- 8. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]

- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxymethyl-4-methylquinazoline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical nature, synthesis, and potential utility of 2-Hydroxymethyl-4-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. While direct and extensive literature on this specific molecule is limited, this document compiles available data, outlines a logical synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with structurally related compounds.

Core Chemical Identity

2-Hydroxymethyl-4-methylquinazoline, also known as (4-methylquinazolin-2-yl)methanol, is a quinazoline derivative characterized by a hydroxymethyl group at the 2-position and a methyl group at the 4-position of the quinazoline ring.

| Identifier | Value | Source |

| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [1] |

| CAS Number | 13535-91-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CO | [1] |

| InChI | InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 | [1] |

| InChIKey | PWDGWOCNQJCENI-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

The synthesis of 2-Hydroxymethyl-4-methylquinazoline is logically approached via a two-step process, commencing with the synthesis of its chlorinated precursor, 2-(Chloromethyl)-4-methylquinazoline, followed by a nucleophilic substitution to yield the final product.

Caption: Proposed two-step synthesis of 2-Hydroxymethyl-4-methylquinazoline.

Part A: Synthesis of 2-(Chloromethyl)-4-methylquinazoline (Precursor)

The key precursor, 2-(chloromethyl)-4-methylquinazoline, is synthesized from 2'-aminoacetophenone.[2] This intermediate is a versatile building block for various pharmaceutical and agrochemical compounds.[3][4]

Reaction Scheme:

Caption: Synthesis of the chloromethyl precursor.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 2-(chloromethyl)-4-methylquinazoline.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 13.52 g (0.1 mol) of 2'-aminoacetophenone in 80 mL of absolute ethanol.

-

Catalyst Addition: To the solution, add 11.76 g (0.12 mol) of phosphoric acid (H₃PO₄) as a catalyst.

-

Reagent Addition: Slowly add a solution of 10.29 g (0.11 mol) of 2-chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for approximately 45 hours.

-

Work-up: After cooling, filter the reaction mixture. The filtrate is then washed with a saturated brine solution.

-

Isolation: The organic solvent is evaporated, and the residue is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the solid product, 2-(chloromethyl)-4-methylquinazoline.[2]

Physical and Chemical Properties of the Precursor:

| Property | Value | Source |

| CAS Number | 109113-72-6 | [3] |

| Molecular Formula | C₁₀H₉ClN₂ | [3] |

| Molecular Weight | 192.65 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 61 - 65 °C | [4] |

Part B: Synthesis of 2-Hydroxymethyl-4-methylquinazoline (Final Product)

The conversion of the chloromethyl precursor to the final hydroxymethyl product is achieved through a nucleophilic substitution reaction, specifically hydrolysis. This is a standard transformation in organic chemistry where a halogen is displaced by a hydroxyl group.[5]

Reaction Scheme:

Caption: Hydrolysis of the chloromethyl precursor.

Proposed Experimental Protocol:

This is a generalized protocol based on the hydrolysis of similar heterocyclic chlorides.

-

Reaction Setup: Dissolve 2-(chloromethyl)-4-methylquinazoline in a suitable solvent mixture, such as aqueous ethanol or dioxane, to ensure solubility of both the substrate and the base.

-

Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Isolation: The product may precipitate upon neutralization. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield pure 2-Hydroxymethyl-4-methylquinazoline.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons (around 2.5-3.0 ppm).

-

A singlet for the methylene protons of the hydroxymethyl group (around 4.5-5.0 ppm).

-

A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration and solvent dependent.

-

Multiplets in the aromatic region (around 7.5-8.5 ppm) corresponding to the protons on the quinazoline ring system.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon.

-

A signal for the methylene carbon of the hydroxymethyl group.

-

Multiple signals in the aromatic region for the carbons of the quinazoline ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (174.20 g/mol ).

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations characteristic of the quinazoline ring.

-

Potential Biological and Pharmacological Significance

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Quinazoline derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticancer: Many quinazoline derivatives are known to act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.

-

Antimicrobial: The quinazoline nucleus is found in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.

-

Antiviral: Some quinazolines have been investigated for their antiviral activities.

Given that 2-Hydroxymethyl-4-methylquinazoline possesses this core structure, it serves as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to generate a library of new compounds for biological screening.

Safety and Handling

Based on the GHS classification for the precursor, 2-(chloromethyl)-4-methylquinazoline, which is harmful if swallowed and can cause skin and eye irritation, it is prudent to handle 2-Hydroxymethyl-4-methylquinazoline with appropriate safety precautions.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Hydroxymethyl-4-methylquinazoline is a quinazoline derivative with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on the compound itself is sparse, its synthesis can be reliably predicted from its chloro-precursor, 2-(chloromethyl)-4-methylquinazoline. The established biological importance of the quinazoline scaffold suggests that 2-Hydroxymethyl-4-methylquinazoline is a valuable platform for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

-

A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. 2021;10(5). Available from: [Link]

-

PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

PubChem. 2-(Chloromethyl)-4-methylquinazoline. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

Ndlovu NT, Nxumalo W. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. 2016;21(10):1303. Available from: [Link]

-

Singh S, Singh J. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. 2020;25(18):4201. Available from: [Link]

-

Ndlovu NT, Nxumalo W. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. 2016;21(10):1303. Available from: [Link]

-

Muthu K, Vidyasagar N, Khiste R, Jain KS. Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1- b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. ResearchGate. 2011. Available from: [Link]

-

Abdel-Ghani T, El-Sayed M, El-Sabbagh O, Al-Said M, El-Kashef H. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. 2022. Available from: [Link]

-

Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol. Accessed January 27, 2026. [Link]

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface. 2015;5(1):1-18. Available from: [Link]

-

Abu-Arqoub D, Al-Hiari Y, Al-Qirim T, Shattat G, Al-Zereini W. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024;14(5):3168-3176. Available from: [Link]

-

Li Z, Li G, Wang Y, Li Y. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. 2022;10:843370. Available from: [Link]

-

Clark J. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Accessed January 27, 2026. [Link]

- Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. ACS Omega. 2024.

-

PubChem. 2-Methyl-4(3H)-quinazolinone. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

- Process for purification of linagliptin.

-

Abdel-Ghani T, El-Sayed M, El-Sabbagh O, Al-Said M, El-Kashef H. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. 2022. Available from: [Link]

-

Dhani R. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4(3H)-one. Der Pharma Chemica. 2012;4(5):1917-1922. Available from: [Link]

-

Li Z, Liu Y, Zhang Y, et al. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. 2014;84:577-587. Available from: [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. 2023. Available from: [Link]

-

Lee D, Jo E, Lee S, et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023;28(19):6884. Available from: [Link]

-

Khan Academy. Nucleophilic substitution reactions. Accessed January 27, 2026. [Link]

-

Kim Y, Lee J, Kim K, et al. Discovery and Biochemical Characterization of a Methanol Dehydrogenase From Lysinibacillus xylanilyticus. Frontiers in Bioengineering and Biotechnology. 2020;8:101. Available from: [Link]

Sources

- 1. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. ijirset.com [ijirset.com]

(4-Methylquinazolin-2-yl)methanol biological origin

An In-Depth Technical Guide to (4-Methylquinazolin-2-yl)methanol: From Natural Alkaloid Precedent to a Key Synthetic Intermediate

Introduction

The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry and natural product science.[1][2] Its rigid structure and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents. While nature has produced over 200 biologically active quinoline and quinazoline alkaloids, many with potent pharmacological properties, the specific subject of this guide, (4-Methylquinazolin-2-yl)methanol, emerges not from a biological pathway but from the chemist's flask.[1][3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on (4-Methylquinazolin-2-yl)methanol. It clarifies the compound's synthetic origin, places it within the broader context of its naturally occurring structural relatives, details its chemical synthesis, and elucidates its critical role as a key intermediate in the manufacture of a prominent pharmaceutical agent.

Part 1: The Biological Context: Naturally Occurring Quinazoline Alkaloids

While (4-Methylquinazolin-2-yl)methanol is a synthetic entity, the foundational quinazoline core is abundant in nature. To date, approximately 150 naturally occurring quinazoline alkaloids have been isolated from a wide array of sources, including plants, microorganisms, and animals.[3] The vast majority of these natural alkaloids are biogenetically derived from anthranilic acid, an aromatic amino acid produced via the shikimate pathway.[3][4]

This biosynthetic precursor serves as a fundamental building block, which, through a series of enzymatic reactions including condensation, cyclization, and further modifications, gives rise to the diverse family of quinazoline alkaloids. Prominent examples include:

-

Vasicine (Peganine): Isolated from Adhatoda vasica, this alkaloid exhibits significant bronchodilatory and uterotonic activities.[3]

-

Febrifugine: First isolated from the Asian plant Dichroa febrifuga, this compound displays potent antimalarial properties that have inspired extensive synthetic efforts.[3]

The widespread occurrence and diverse bioactivities of these natural products underscore the evolutionary significance of the quinazoline scaffold as a robust pharmacophore, validating its selection as a target for synthetic chemists in drug discovery programs.

Caption: Generalized biosynthetic pathway of natural quinazoline alkaloids.

Part 2: (4-Methylquinazolin-2-yl)methanol: A Synthetic Compound of Pharmaceutical Importance

A thorough review of scientific literature and chemical databases confirms that (4-Methylquinazolin-2-yl)methanol is not a known natural product. Its significance lies in its role as a well-characterized synthetic intermediate and a known impurity in the manufacturing process of Linagliptin .[5][6] Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. In this context, (4-Methylquinazolin-2-yl)methanol is sometimes referred to as "Linagliptin Impurity N".[6]

The compound's structure is defined by a quinazoline ring system with a methyl group at position 4 and a hydroxymethyl group at position 2. This specific arrangement makes it a crucial building block for the construction of the larger, more complex Linagliptin molecule.

| Identifier | Value |

| IUPAC Name | (4-methylquinazolin-2-yl)methanol[5] |

| CAS Number | 13535-91-6[7] |

| Molecular Formula | C₁₀H₁₀N₂O[5] |

| Molecular Weight | 174.20 g/mol [5][7] |

| Synonyms | 2-Hydroxymethyl-4-methylquinazoline; 4-Methyl-2-quinazolinemethanol; Linagliptin Impurity N[6] |

Table 1: Key Chemical Identifiers for (4-Methylquinazolin-2-yl)methanol.

Part 3: Chemical Synthesis and Methodologies

The synthesis of (4-Methylquinazolin-2-yl)methanol is well-documented in chemical literature, particularly within patents and publications related to the synthesis of Linagliptin and its precursors.[8][9][10] A common and efficient approach involves the cyclization of an appropriate aniline derivative with a suitable C2 synthon.

One of the most direct routes starts from 2'-aminoacetophenone . This starting material contains the necessary benzene ring and the methyl-ketone group that will ultimately become the 4-methyl substituent of the quinazoline ring. The synthesis often proceeds via the formation of the key intermediate 2-(chloromethyl)-4-methylquinazoline , which can then be hydrolyzed to the desired methanol derivative.[9][11]

Caption: Key synthetic route to (4-Methylquinazolin-2-yl)methanol.

Experimental Protocol: Synthesis via 2-(chloromethyl)-4-methylquinazoline

This protocol describes the synthesis of the chloro-intermediate, a direct precursor that is often used in subsequent reactions or can be converted to the title compound. The method is adapted from published patent literature.[11]

Step 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline

-

Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(2-aminophenyl)ethan-1-one hydrochloride (10 g).

-

Solvent and Reagents: Suspend the starting material in chlorobenzene (100 mL). Sequentially add aluminum chloride (AlCl₃, 7.76 g) and 2-chloroacetonitrile (11.06 mL).

-

Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once complete, cool the mixture to room temperature and carefully pour it into water (140 mL) with stirring.

-

Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with an additional portion of chlorobenzene.

-

Washing and Isolation: Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Evaporate the solvent under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as the product.[11]

Step 2: Conversion to (4-Methylquinazolin-2-yl)methanol

The hydrolysis of the resulting 2-(chloromethyl)-4-methylquinazoline can be achieved under basic aqueous conditions to afford (4-Methylquinazolin-2-yl)methanol, although in many industrial applications, the chloro-intermediate is used directly.

Part 4: Application in Drug Development - The Synthesis of Linagliptin

The primary industrial application of (4-Methylquinazolin-2-yl)methanol, or more commonly its chloro-precursor, is as a key building block in the total synthesis of Linagliptin.[8][10] In this multi-step synthesis, the 2-position of the quinazoline ring serves as a reactive handle for coupling with the xanthine core of the drug molecule.

The 2-(chloromethyl) group is an excellent electrophile, readily undergoing nucleophilic substitution with a nitrogen atom on the xanthine heterocycle. This reaction forms a critical carbon-nitrogen bond, linking the two major fragments of the final drug molecule.

Caption: High-level workflow for Linagliptin synthesis.

Part 5: Biological Activity of Structurally Related Quinazolines

While (4-Methylquinazolin-2-yl)methanol is primarily an intermediate, the broader quinazoline class is rich in biological activity, which justifies the intense research focus on this scaffold. Synthetic derivatives have been developed as potent agents for various diseases:

-

Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell signaling and cancer progression.[12][13]

-

Antibacterial Agents: Novel quinazolinone derivatives have shown promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting different bacterial pathways.[14]

-

Antiviral and Anti-inflammatory: The scaffold has also been explored for the development of agents with antiviral and anti-inflammatory properties.[15]

This diverse pharmacological profile highlights the versatility of the quinazoline core and provides a strong rationale for its use in designing new synthetic molecules and intermediates like (4-Methylquinazolin-2-yl)methanol for drug development campaigns.

Conclusion

(4-Methylquinazolin-2-yl)methanol stands as a prime example of a molecule whose value is defined by its synthetic utility rather than a direct biological origin. While it lacks a natural source, it belongs to the esteemed quinazoline family, a scaffold celebrated for its prevalence in natural alkaloids and its success in medicinal chemistry. This guide has established that (4-Methylquinazolin-2-yl)methanol is a purely synthetic compound, detailed its efficient chemical synthesis, and underscored its indispensable role as a key intermediate in the production of the antidiabetic drug Linagliptin. For researchers in drug development, this compound is not just an impurity or an intermediate, but a testament to the power of organic synthesis to construct complex, life-saving medicines, bridging the gap between natural product inspiration and modern pharmacology.

References

- Process for purification of linagliptin. Google Patents; WO2023156675A1.

-

(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440. PubChem. Available from: [Link]

-

Shang, X., et al. Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews; 2018. Available from: [Link]

-

(4-Methylquinazolin-2-yl)methanol | CAS No: 13535-91-6. Pharmaffiliates. Available from: [Link]

-

Quinazoline. Wikipedia. Available from: [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. SciSpace. Available from: [Link]

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

-

Al-Suwaidan, I. A., et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances; 2024. Available from: [Link]

-

Michalkiewicz, B., et al. Biosynthesis of methanol from methane by Methylosinus trichosporium OB3b. ResearchGate; 2015. Available from: [Link]

-

Quinazoline Alkaloids and Related Chemistry. ResearchGate. Available from: [Link]

-

Chen, Y.-C., et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI; 2023. Available from: [Link]

-

Singh, R., et al. Biological Methanol Production by a Type II Methanotroph Methylocystis bryophila. PubMed; 2016. Available from: [Link]

- Related substance of linagliptin intermediate and synthesis method thereof. Google Patents; CN112592320A.

-

Park, S., et al. Optimization of methanol biosynthesis from methane using Methylosinus trichosporium OB3b. PubMed; 1991. Available from: [Link]

-

Eweas, A. F., et al. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar; 2022. Available from: [Link]

- Synthesis method of linagliptin intermediate. Google Patents; CN105906627A.

-

Eweas, A. F., et al. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate; 2022. Available from: [Link]

-

Kim, H., et al. One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase. NIH; 2021. Available from: [Link]

-

Alafeefy, A. M., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC; 2021. Available from: [Link]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cbijournal.com [cbijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 11. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of (4-Methylquinazolin-2-yl)methanol in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While direct biological activity of this specific molecule is not extensively documented, its role as a pivotal structural motif and a critical synthetic intermediate is well-established. This document will explore the synthesis, chemical properties, and, most importantly, the profound influence of the (4-methylquinazolin-2-yl)methanol moiety on the biological activity of its derivatives. We will delve into its crucial contribution to the pharmacological profile of prominent drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, and explore the broader therapeutic potential of quinazoline-based compounds in anticancer and antimicrobial applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline skeleton, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile scaffold for the design of ligands that can interact with a diverse range of biological targets with high affinity and specificity. The inherent structural features of the quinazoline ring system, including its hydrogen bonding capabilities, aromaticity, and conformational rigidity, make it an ideal backbone for the development of therapeutically active agents.

Numerous quinazoline derivatives have been successfully developed and marketed for various clinical applications, demonstrating a broad spectrum of biological activities, including:

-

Anticancer: Several quinazoline-based compounds have been approved as anticancer agents, primarily acting as tyrosine kinase inhibitors (TKIs) that target signaling pathways crucial for tumor growth and proliferation.

-

Antimicrobial: The quinazoline scaffold has been incorporated into various compounds exhibiting potent antibacterial and antifungal properties.

-

Anti-inflammatory: Derivatives of quinazoline have shown promise in modulating inflammatory pathways.

-

Antiviral: Research has indicated the potential of quinazoline-containing molecules in combating viral infections.

The subject of this guide, (4-Methylquinazolin-2-yl)methanol, represents a fundamental building block within this important class of compounds. Its specific substitution pattern provides a unique combination of steric and electronic properties that are instrumental in shaping the biological activity of its derivatives.

Synthesis and Chemical Profile of (4-Methylquinazolin-2-yl)methanol

The synthesis of (4-Methylquinazolin-2-yl)methanol is a critical first step in the development of more complex, biologically active molecules. A common and efficient synthetic route involves the cyclization of an appropriately substituted anthranilamide with a suitable one-carbon source.

General Synthetic Pathway

A representative synthetic scheme for (4-Methylquinazolin-2-yl)methanol is outlined below. The process typically starts from 2-amino-N-acetylbenzamide, which undergoes cyclization to form 2,4-dimethylquinazoline. Subsequent selective oxidation of one of the methyl groups yields the desired (4-Methylquinazolin-2-yl)methanol.

Caption: A generalized synthetic workflow for (4-Methylquinazolin-2-yl)methanol.

Chemical Properties and Reactivity

(4-Methylquinazolin-2-yl)methanol is a stable, crystalline solid. The primary alcohol functional group is the main site of reactivity, allowing for a wide range of chemical transformations. This hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate, enabling its incorporation into larger and more complex molecular architectures.

The Role of (4-Methylquinazolin-2-yl)methanol in Biologically Active Molecules

The true significance of (4-Methylquinazolin-2-yl)methanol lies in its role as a key structural component in a variety of biologically active compounds. The 4-methyl group and the 2-methanol substituent provide crucial points of interaction with biological targets and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Case Study: Linagliptin - A Potent DPP-4 Inhibitor

The most prominent example showcasing the importance of the (4-Methylquinazolin-2-yl)methanol moiety is the antidiabetic drug, Linagliptin.[1][2][3][4][5] Linagliptin is a highly potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose homeostasis.

In the structure of Linagliptin, the (4-methylquinazolin-2-yl)methyl group is attached to a xanthine scaffold.[1] This specific substitution is critical for the drug's high affinity and selectivity for the DPP-4 enzyme. Structure-activity relationship (SAR) studies have revealed that the quinazoline ring system engages in key interactions within the active site of DPP-4. The 4-methyl group provides a steric anchor, while the overall aromatic character of the quinazoline moiety contributes to favorable binding interactions.

Caption: Interaction diagram of Linagliptin with the DPP-4 enzyme active site.

Anticancer Potential of Quinazoline Derivatives

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents. While direct anticancer activity of (4-Methylquinazolin-2-yl)methanol has not been reported, its structural features are present in numerous potent anticancer quinazoline derivatives. These compounds often function as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR).

For instance, the substitution pattern at the 2- and 4-positions of the quinazoline ring is crucial for the activity of many EGFR inhibitors. The methyl group at the 4-position, as seen in our core molecule, can influence the orientation of the molecule within the ATP-binding pocket of the kinase, thereby enhancing inhibitory potency. The 2-position, where the methanol group resides, serves as a key attachment point for various side chains that can further optimize binding affinity and selectivity.

Antimicrobial Applications

Recent research has also highlighted the potential of quinazoline derivatives as antimicrobial agents. The structural versatility of the quinazoline nucleus allows for the design of compounds that can target various microbial processes. The presence of a methyl group at the 4-position and a functionalizable handle at the 2-position, as in (4-Methylquinazolin-2-yl)methanol, provides a template for the synthesis of novel antimicrobial candidates with improved efficacy and reduced toxicity.

Experimental Protocols for Evaluating the Biological Activity of (4-Methylquinazolin-2-yl)methanol Derivatives

To assess the biological potential of novel compounds derived from (4-Methylquinazolin-2-yl)methanol, a series of in vitro and in vivo assays are typically employed. The choice of assays depends on the intended therapeutic target.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step in evaluating the potential anticancer activity of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Caption: Workflow for a standard MTT cytotoxicity assay.

Enzyme Inhibition Assay (e.g., DPP-4 Inhibition Assay)

For evaluating compounds as potential enzyme inhibitors, a specific in vitro assay is required.

Principle: This assay measures the ability of a compound to inhibit the activity of a target enzyme. For DPP-4, a fluorogenic substrate is often used. The enzyme cleaves the substrate, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction.

Protocol:

-

Reagent Preparation: Prepare solutions of the DPP-4 enzyme, the fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the enzyme and the test compound (or vehicle control) and pre-incubate for a short period.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Conclusion

(4-Methylquinazolin-2-yl)methanol stands as a testament to the principle that the value of a chemical compound is not always defined by its intrinsic biological activity, but often by the potential it unlocks. While this molecule itself may be biologically inert, its role as a key pharmacophore and a versatile synthetic intermediate is undeniable. Its incorporation into the structure of Linagliptin has led to a highly successful therapeutic agent for the management of type 2 diabetes. Furthermore, the broader quinazoline class, for which (4-Methylquinazolin-2-yl)methanol is a foundational element, continues to be a rich source of inspiration for the development of novel anticancer and antimicrobial drugs. Future research focused on the derivatization of this core structure holds significant promise for the discovery of new and improved therapeutic agents.

References

- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of quinazoline-based compounds as therapeutic agents. Oncogene, 19(49), 5690–5701.

- Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453.

-

Hassan, A. Y., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-26. [Link]

- Soliman, R., & Soliman, F. S. G. (1979). Quinazolines and 1,2,4-triazoles. Part 1. Synthesis of some 2,3-disubstituted 4(3H)-quinazolinones and 3,5-disubstituted 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 16(4), 677-680.

- Thomas, A. P., et al. (2008). Dipeptidyl peptidase-4 inhibitors: a new class of oral agents for the treatment of type 2 diabetes mellitus.

-

PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. [Link]

- Google Patents. (2013). Salt forms of 1-[(4-methyl-quinazolin-2-yl)methyl].

-

Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

-

Journal of Chromatographic Science. (2016). A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study. [Link]

Sources

- 1. US9212183B2 - Salt forms of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)-xanthine - Google Patents [patents.google.com]

- 2. EP2885302A2 - Process for the preparation of dipeptidylpeptidase inhibitors - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin | MDPI [mdpi.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

(4-Methylquinazolin-2-yl)methanol: A Comprehensive Technical Review for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic compound. It serves as a crucial intermediate and is recognized as a significant impurity in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document delves into its synthesis, chemical properties, and the broader biological context of the quinazoline scaffold, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent "privileged structure" in medicinal chemistry.[1] This scaffold is the foundation for a wide array of compounds demonstrating potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] Naturally occurring and synthetic quinazolines have been a fertile ground for drug discovery, leading to clinically successful medications such as gefitinib, erlotinib, and alfuzosin.[2] The versatility of the quinazoline core allows for structural modifications that can fine-tune its interaction with various biological targets.[3]

(4-Methylquinazolin-2-yl)methanol, also known as 2-Hydroxymethyl-4-methylquinazoline or Linagliptin Impurity N, is a notable derivative within this class.[4][5] Its primary relevance in the current pharmaceutical landscape is as a key precursor and impurity in the manufacturing of Linagliptin, a widely used drug for the management of type 2 diabetes.[6] Understanding the synthesis, characterization, and potential biological implications of this specific molecule is therefore of paramount importance for quality control and the development of next-generation therapeutics.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of (4-Methylquinazolin-2-yl)methanol is essential for its synthesis, handling, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [7] |

| Molecular Weight | 174.20 g/mol | [7] |

| CAS Number | 13535-91-6 | [7] |

| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [7] |

| Synonyms | 2-Hydroxymethyl-4-methylquinazoline, Linagliptin Impurity N | [4][5] |

| Appearance | White to off-white powder (inferred) | N/A |

| Storage | 2-8°C, under inert gas | [4] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Methylquinazolin-2-yl)methanol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment should be used when handling this compound.

Synthesis of (4-Methylquinazolin-2-yl)methanol

The synthesis of (4-Methylquinazolin-2-yl)methanol is a multi-step process that begins with the construction of the quinazoline core, followed by the introduction of the hydroxymethyl group. The most common and well-documented pathway involves the synthesis of the key intermediate, 2-(chloromethyl)-4-methylquinazoline.

Synthesis of the Key Intermediate: 2-(Chloromethyl)-4-methylquinazoline

The synthesis of 2-(chloromethyl)-4-methylquinazoline is a critical step, and several methods have been reported. The most prevalent approach involves the cyclocondensation of a substituted aniline with a chloro-containing reagent.

Rationale for Experimental Choices: The selection of 2'-aminoacetophenone (or its hydrochloride salt) as the starting material provides the necessary aniline and acetyl functionalities for the formation of the 4-methylquinazoline ring. Chloroacetonitrile or chloroacetamide serve as the source for the C2 carbon and the chloromethyl side chain. The reaction is typically acid-catalyzed to facilitate the cyclization and dehydration steps.

Detailed Protocol for Synthesis of 2-(chloromethyl)-4-methylquinazoline:

This protocol is adapted from a procedure described in a patent for the synthesis of Linagliptin.

Materials:

-

1-(2-aminophenyl)ethan-1-one hydrochloride

-

Chlorobenzene

-

Aluminum chloride (AlCl₃)

-

2-Chloroacetonitrile

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Suspend 10 g of 1-(2-aminophenyl)ethan-1-one hydrochloride in 100 mL of chlorobenzene in a suitable reaction vessel.

-

Add 7.76 g of AlCl₃ and 11.06 mL of 2-chloroacetonitrile to the suspension.

-

Heat the reaction mixture to 80 °C.

-

Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 140 mL of water.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with chlorobenzene.

-

Combine the organic phases and wash with a saturated NaHCO₃ solution.

-

Evaporate the solvent under reduced pressure to obtain 2-(chloromethyl)-4-methylquinazoline.

Expected Outcome: This procedure is reported to yield approximately 10.31 g of 2-(chloromethyl)-4-methylquinazoline with a purity of 99.5% as determined by HPLC.

Conversion of 2-(Chloromethyl)-4-methylquinazoline to (4-Methylquinazolin-2-yl)methanol

Proposed Experimental Workflow (Inferred):

This proposed workflow is based on general principles of organic chemistry and protocols for similar transformations. It should be optimized and validated in a laboratory setting.

Caption: Proposed workflow for the hydrolysis of the chloro-intermediate.

Spectroscopic Characterization

Detailed spectroscopic data for (4-Methylquinazolin-2-yl)methanol is not widely published. However, based on its structure and data from related compounds, the expected spectral characteristics can be predicted.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group (CH₃) protons, a singlet for the methylene protons (CH₂) adjacent to the hydroxyl group, and a characteristic set of multiplets for the four aromatic protons on the benzene ring. The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the methyl group, the methylene group, the aromatic carbons, and the carbons of the quinazoline ring system.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H, C=N, and C=C stretching vibrations characteristic of the quinazoline ring.

Biological Activity and Applications

While the quinazoline scaffold is known for a broad range of biological activities, specific data on the pharmacological or toxicological profile of (4-Methylquinazolin-2-yl)methanol is not extensively reported in the public domain. Its primary significance lies in its role as a key intermediate and impurity in the synthesis of Linagliptin.

Context as a Pharmaceutical Impurity: The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy.[8] As an impurity in Linagliptin, the synthesis and characterization of (4-Methylquinazolin-2-yl)methanol are essential for:

-

Quality Control: Developing analytical methods to detect and quantify its presence in the final drug product.

-

Process Optimization: Understanding its formation pathways allows for the optimization of synthetic routes to minimize its generation.

-

Safety Assessment: Although specific toxicity data is limited, the potential for impurities to have biological effects necessitates their characterization and control.

Potential for Further Research: Given the diverse biological activities of quinazoline derivatives, (4-Methylquinazolin-2-yl)methanol could be a valuable starting point for the synthesis of novel compounds with therapeutic potential. The hydroxymethyl group provides a reactive handle for further functionalization, enabling the creation of a library of derivatives for screening against various biological targets.

Illustrative Biological Relevance of the Quinazoline Scaffold:

Caption: Diverse biological activities of the quinazoline scaffold.

Conclusion and Future Directions

(4-Methylquinazolin-2-yl)methanol is a compound of significant interest, primarily due to its role as a key building block and impurity in the synthesis of Linagliptin. While detailed protocols for its synthesis and comprehensive biological and spectroscopic data are not widely available in the public literature, this guide provides a thorough overview based on existing knowledge of its precursor and the broader class of quinazoline compounds.

Future research efforts should focus on:

-

The development and publication of a detailed, optimized, and validated synthetic protocol for (4-Methylquinazolin-2-yl)methanol.

-

Comprehensive spectroscopic characterization to provide a definitive reference for analytical purposes.

-

Evaluation of its biological activity profile, including potential pharmacological effects and toxicological assessment.

A deeper understanding of this molecule will not only aid in the quality control of existing pharmaceuticals but also has the potential to unlock new avenues for the discovery of novel therapeutic agents based on the versatile quinazoline scaffold.

References

-

PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. [Link]

- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1-27.

- Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.

- Patel, B. D., & Shah, V. J. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Pharma Sci Analytical Res J, 6(4), 180108.

- Barden, A. T., Engel, R. E. A., Campanharo, S. C., Volpato, N. M., & Schapoval, E. E. S. (2017). Characterization of linagliptin using analytical techniques. Drug Analytical Research, 1(2), 30-37.

- The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- WO2023156675A1 - Process for purification of linagliptin - Google Patents. (n.d.).

- Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendhar, B. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628-685.

-

Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol | CAS No : 13535-91-6. [Link]

-

Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol | CAS NO. 13535-91-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Linagliptin Increases Incretin Levels, Lowers Glucagon, and Improves Glycemic Control in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to (4-Methylquinazolin-2-yl)methanol, a Key Intermediate in Modern Antidiabetic Therapy

Abstract

This technical guide provides an in-depth exploration of (4-Methylquinazolin-2-yl)methanol, a pivotal chemical intermediate whose history is intrinsically linked to the development of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. While not a therapeutic agent itself, the synthesis, characterization, and control of this quinazoline derivative are of paramount importance in the pharmaceutical industry. This document will detail the chemical's identity, its historical emergence as a critical building block, comprehensive synthesis protocols for its precursor, its role in the multi-step synthesis of Linagliptin, and the analytical methodologies required for its detection and quantification as a process-related impurity. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing who require a deep technical understanding of this crucial, yet often overlooked, molecule.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The historical synthesis of the parent quinazoline molecule dates back to the late 19th and early 20th centuries. The first reported synthesis of a quinazoline derivative was in 1869. This guide focuses on a specific, yet critical, member of this family: (4-Methylquinazolin-2-yl)methanol. Its importance lies not in its own bioactivity, but in its role as a key intermediate and process-related impurity in the synthesis of Linagliptin, a blockbuster drug for the treatment of type 2 diabetes.[2]

Chemical Identity and Properties

(4-Methylquinazolin-2-yl)methanol is a stable, crystalline solid. A comprehensive summary of its chemical and physical properties is provided below.

| Property | Value | Source |

| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [3] |

| CAS Number | 13535-91-6 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Appearance | White to off-white solid | |

| Synonyms | 2-Hydroxymethyl-4-methylquinazoline, 4-Methyl-2-quinazolinemethanol, Linagliptin Impurity N | [3][5] |

The Genesis of a Key Intermediate: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

The history of (4-Methylquinazolin-2-yl)methanol is fundamentally tied to the development of efficient synthetic routes for its immediate precursor, 2-(chloromethyl)-4-methylquinazoline. This highly reactive chloromethyl compound serves as the electrophilic component for coupling with the xanthine backbone of Linagliptin.[6] The formation of (4-Methylquinazolin-2-yl)methanol often occurs as a result of the hydrolysis of this chloro-intermediate, either during the reaction work-up or as a degradation product, hence its classification as "Linagliptin Impurity N".[3][5]

Established Synthesis Protocol for 2-(Chloromethyl)-4-methylquinazoline

The synthesis of this key intermediate has been approached through various methods, with a common and scalable route involving the cyclization of an aminoacetophenone derivative with a chloro-containing reagent.[1][7]

Reaction Scheme:

Synthetic workflow for 2-(chloromethyl)-4-methylquinazoline.

Step-by-Step Protocol:

-

To a solution of 2'-aminoacetophenone (1.0 eq) in absolute ethanol, add phosphoric acid (1.2 eq).

-

Slowly add a solution of 2-chloroacetamide (1.1 eq) in absolute ethanol at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter.

-

Wash the filtrate with a saturated brine solution.

-

Evaporate the solvent from the organic phase.

-

Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as a solid.[7]

Causality of Experimental Choices:

-

Phosphoric Acid: Acts as a catalyst to facilitate the cyclization reaction.

-

Absolute Ethanol: A suitable solvent that allows for the dissolution of reactants and facilitates the reaction at reflux temperature.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the cyclization reaction.

-

Aqueous Work-up and Extraction: Essential for removing the acid catalyst and other water-soluble byproducts, leading to a purer product.

Role in Linagliptin Synthesis: From Intermediate to Impurity

(4-Methylquinazolin-2-yl)methanol's primary significance is as a precursor (via its chloro-derivative) and a process-related impurity in the synthesis of Linagliptin. The multi-step synthesis of Linagliptin involves the coupling of the quinazoline moiety with a xanthine derivative.

The Linagliptin Synthesis Pathway

The following diagram illustrates the key steps in a common synthetic route to Linagliptin, highlighting the introduction of the quinazoline fragment.

Simplified synthetic pathway of Linagliptin and formation of (4-Methylquinazolin-2-yl)methanol impurity.

Detailed Experimental Protocol for a Key Coupling Step:

This protocol describes the synthesis of the intermediate 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.

-

In a reaction vessel, combine 8-bromo-3-methyl-7-(2-butynyl)-xanthine (1.0 eq), 2-(chloromethyl)-4-methylquinazoline (1.1 eq), and potassium carbonate (as a base) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to approximately 80-90°C and stir for several hours, monitoring the reaction by HPLC.

-

Upon completion, the reaction mixture is typically cooled and the product is precipitated by the addition of an anti-solvent like water or methanol.[8]

-

The crude product is collected by filtration and may be further purified by recrystallization.

Self-Validating System:

The progress of this reaction is critically monitored by HPLC to ensure the consumption of the starting materials and the formation of the desired product. The presence of unreacted 2-(chloromethyl)-4-methylquinazoline or its hydrolysis product, (4-Methylquinazolin-2-yl)methanol, can be quantified to assess the efficiency and cleanliness of the reaction.

Analytical Characterization and Detection as an Impurity

As "Linagliptin Impurity N," the detection and quantification of (4-Methylquinazolin-2-yl)methanol are crucial for quality control in the manufacturing of Linagliptin.[9] Various analytical techniques are employed for this purpose.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Linagliptin and its impurities. | Reverse-phase C18 column, UV detection.[9][10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural confirmation of impurities. | Provides molecular weight information.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the synthesized impurity standard. | ¹H and ¹³C NMR provide detailed structural information.[2] |

| Infrared (IR) Spectroscopy | Functional group analysis. | Confirms the presence of hydroxyl and quinazoline moieties.[2] |

A typical reverse-phase HPLC method for the analysis of Linagliptin and its impurities would utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.[10] Detection is commonly performed using a UV detector at a wavelength where both Linagliptin and the impurity exhibit significant absorbance.[9]

Conclusion

(4-Methylquinazolin-2-yl)methanol, while not a household name in pharmacology, represents a critical component in the synthesis of the life-changing antidiabetic drug, Linagliptin. Its history is a testament to the intricate world of process chemistry, where the understanding and control of intermediates and impurities are paramount to ensuring the safety and efficacy of the final pharmaceutical product. This guide has provided a comprehensive overview of its chemical nature, synthesis, role in drug manufacturing, and the analytical methods for its control, offering valuable insights for professionals in the field of drug development and chemical synthesis.

References

- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google P

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

-

Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC - NIH. (URL: [Link])

-

(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem. (URL: [Link])

-